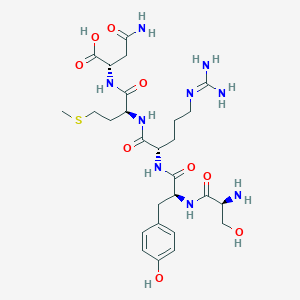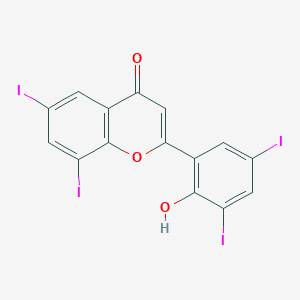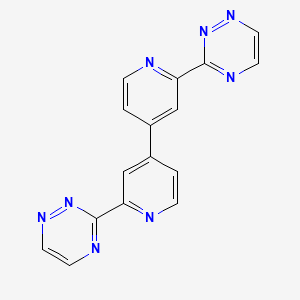
2,2'-Bis(1,2,4-triazin-3-yl)-4,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is a heterocyclic compound that features two triazine rings attached to a bipyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves the reaction of 2,2’-bipyridine with triazine derivatives under controlled conditions. One common method involves the use of 1,2,4-triazine bisulfides tethered to poly(ethylene glycol) chains, which are then coupled with potassium cyanide. The reaction is carried out under high-dilution conditions to avoid unwanted intermolecular side products. After stirring the reaction mixture for 24 hours at room temperature, the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazine rings.
Complexation Reactions: The bipyridine core can form coordination complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Metal Ions: Metal ions such as copper, nickel, and palladium are commonly used in complexation reactions with the bipyridine core.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Coordination Complexes: The bipyridine core forms stable coordination complexes with metal ions, which can be used in catalysis and materials science.
科学研究应用
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine has a wide range of scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with metal ions, which are studied for their catalytic properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Environmental Chemistry: Triazine-based materials, including 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine, are used in adsorption-based extraction techniques for the detection and removal of pollutants.
作用机制
The mechanism of action of 2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine primarily involves its ability to form stable coordination complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler analogue that lacks the triazine rings but shares the bipyridine core.
1,2,4-Triazine Derivatives: Compounds that contain the triazine ring but lack the bipyridine core.
Uniqueness
2,2’-Bis(1,2,4-triazin-3-yl)-4,4’-bipyridine is unique due to the combination of the bipyridine core and triazine rings, which allows it to participate in both substitution and complexation reactions. This dual functionality makes it a versatile compound in various fields of research.
属性
CAS 编号 |
798551-10-7 |
|---|---|
分子式 |
C16H10N8 |
分子量 |
314.30 g/mol |
IUPAC 名称 |
3-[4-[2-(1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C16H10N8/c1-3-17-13(15-19-5-7-21-23-15)9-11(1)12-2-4-18-14(10-12)16-20-6-8-22-24-16/h1-10H |
InChI 键 |
DANNZCOMNVOTSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)C3=NC=CN=N3)C4=NC=CN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
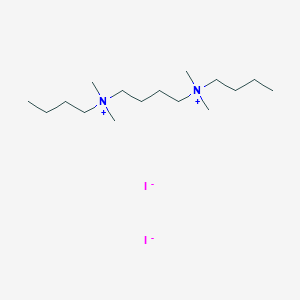
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
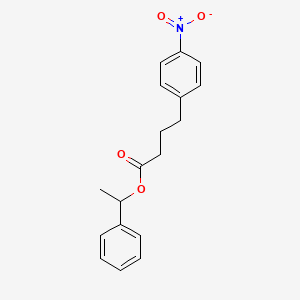
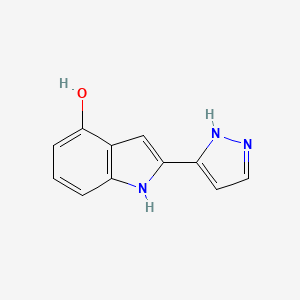
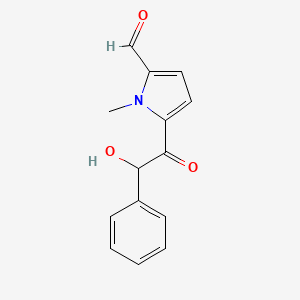
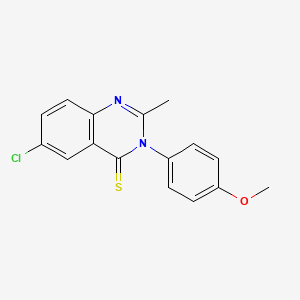
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
